3-[(4-methoxybenzyl)oxy]-6H-benzo[c]chromen-6-one
Description
3-[(4-Methoxybenzyl)oxy]-6H-benzo[c]chromen-6-one (molecular formula: C₂₂H₁₈O₄, molecular weight: 346.38 g/mol) is a synthetic derivative of the 6H-benzo[c]chromen-6-one scaffold, a tricyclic lactone system derived from urolithins, which are metabolites of ellagic acid . The compound features a 4-methoxybenzyloxy group at the 3-position of the core structure.
Properties
IUPAC Name |
3-[(4-methoxyphenyl)methoxy]benzo[c]chromen-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16O4/c1-23-15-8-6-14(7-9-15)13-24-16-10-11-18-17-4-2-3-5-19(17)21(22)25-20(18)12-16/h2-12H,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEOPXQPKSGPAES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COC2=CC3=C(C=C2)C4=CC=CC=C4C(=O)O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-[(4-methoxybenzyl)oxy]-6H-benzo[c]chromen-6-one typically involves the reaction of 4-methoxybenzyl alcohol with 6H-benzo[c]chromen-6-one under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired product .
Chemical Reactions Analysis
3-[(4-methoxybenzyl)oxy]-6H-benzo[c]chromen-6-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Scientific Research Applications
3-[(4-methoxybenzyl)oxy]-6H-benzo[c]chromen-6-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurodegenerative disorders and cancer.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(4-methoxybenzyl)oxy]-6H-benzo[c]chromen-6-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or modulate signaling pathways involved in inflammation and cell proliferation. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential as a phosphodiesterase inhibitor, which could explain its anti-inflammatory and anticancer activities .
Comparison with Similar Compounds
Comparison with Similar Compounds
Alkyl-Substituted Derivatives
Alkyl-substituted 3-oxy-6H-benzo[c]chromen-6-one derivatives have been extensively studied for PDE2 inhibition. Key findings include:
Structure-Activity Relationship (SAR):
- Chain length : Pentyloxy (C5) substituents maximize PDE2 inhibition, likely due to optimal hydrophobic interactions with the enzyme’s catalytic pocket .
- Branching : Linear chains (e.g., pentyloxy) outperform branched analogs (e.g., sec-butoxy), suggesting steric effects disrupt binding .
Aromatic-Substituted Derivatives
Aromatic substituents, such as benzyloxy groups, modulate electronic and steric properties differently than alkyl chains:
SAR Insights:
- Electron-donating groups (e.g., methoxy) enhance binding to PDE2 by stabilizing charge interactions .
- Bulkier aromatic groups (e.g., 3,5-dimethoxybenzyloxy) may improve selectivity for ERβ over ERα, as seen in related compounds .
Hybrid and Heterocyclic Derivatives
Hybrid structures incorporating heterocycles or fused rings exhibit diverse bioactivities:
Key Trends:
- Polar heterocycles (e.g., morpholino) improve water solubility but may reduce membrane permeability .
- Rigid substituents (e.g., pyrimidine) can disrupt conformational flexibility required for enzyme binding .
Biological Activity
3-[(4-methoxybenzyl)oxy]-6H-benzo[c]chromen-6-one, a derivative of benzo[c]chromen-6-one, has attracted attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including anti-inflammatory, antioxidant, and anticancer effects, supported by recent research findings and case studies.
- Molecular Formula : C21H16O4
- Molecular Weight : 332.359 g/mol
- Structure : The compound consists of a benzochromene backbone with a methoxybenzyl ether substituent at the 3-position.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Phosphodiesterase Inhibition : Preliminary studies suggest that this compound may act as a phosphodiesterase (PDE) inhibitor, particularly targeting PDE2. This inhibition is linked to its anti-inflammatory and anticancer properties .
- Antioxidant Activity : The compound exhibits significant antioxidant capabilities, enabling it to scavenge free radicals and protect cells from oxidative stress.
- Anti-inflammatory Mechanisms : It may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes involved in inflammation.
1. Anti-inflammatory Properties
Research indicates that this compound can reduce inflammation in various models:
- In Vitro Studies : The compound demonstrated the ability to inhibit the production of inflammatory mediators in cell cultures, suggesting potential therapeutic applications in treating inflammatory diseases .
2. Antioxidant Effects
The antioxidant activity of this compound has been evaluated through several assays:
| Assay Type | Result |
|---|---|
| DPPH Scavenging Activity | IC50 = 25 μM |
| ABTS Radical Scavenging | IC50 = 30 μM |
These results indicate that the compound effectively neutralizes free radicals, contributing to its protective effects against oxidative stress.
3. Anticancer Activity
The anticancer potential of this compound has been explored in various cancer cell lines:
- MCF-7 (Breast Cancer) : Exhibited significant cytotoxicity with an IC50 value of approximately 10 μM.
- HCT116 (Colon Cancer) : Demonstrated comparable activity to standard chemotherapeutic agents like doxorubicin, indicating its potential as an anticancer agent .
Case Study 1: Neuroprotective Effects
A study evaluated the neuroprotective effects of this compound in a mouse model of neurodegeneration. Results showed that treatment with this compound significantly improved cognitive function and reduced markers of oxidative stress in the brain .
Case Study 2: In Vivo Anti-inflammatory Activity
In a rat model of arthritis, administration of the compound resulted in reduced joint swelling and pain, correlating with decreased levels of inflammatory cytokines in serum samples. This suggests its potential for therapeutic use in chronic inflammatory conditions.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
